L-beta,gamma-Dihexadecyl-alpha-cephalin
Description
Contextualization within Phospholipid Systems and Synthetic Lipid Analogues
Phospholipids (B1166683) are the fundamental building blocks of cellular membranes, forming the lipid bilayer that provides structural integrity and a barrier between the cell's interior and the external environment. springernature.com L-beta,gamma-Dihexadecyl-alpha-cephalin, with the chemical formula C37H78NO6P, falls under the class of phosphatidylethanolamines (PEs), a major group of phospholipids found in biological membranes. nih.gov
What makes this compound particularly interesting to researchers is that it is a synthetic lipid analogue. Synthetic analogues are molecules designed and synthesized in the laboratory to mimic or systematically alter the properties of natural lipids. nih.gov This allows for controlled studies of specific lipid-protein and lipid-lipid interactions within a membrane environment, which can be challenging to achieve with the heterogeneity of natural lipid extracts. The ether linkages in this compound, for instance, are more resistant to chemical and enzymatic degradation than the ester linkages found in most natural phospholipids, providing greater stability in experimental systems. nih.govnih.gov
Significance of Dihexadecylated Phosphoethanolamines in Membrane Science
The dihexadecylated nature of this cephalin (B164500) derivative, meaning it possesses two sixteen-carbon alkyl chains, imparts specific biophysical properties that are of great interest in membrane science. The length and saturation of the hydrocarbon chains of phospholipids are primary determinants of the physical state, or phase behavior, of a membrane.
Researchers utilize dihexadecylated phosphoethanolamines like this compound to construct model membranes, such as liposomes and supported lipid bilayers. These artificial systems allow for the systematic investigation of various membrane phenomena, including:
Membrane Fluidity and Phase Transitions: The compound's well-defined structure allows for precise studies of phase transitions between the gel (Lβ) and liquid-crystalline (Lα) states, as well as the transition to non-lamellar phases like the inverted hexagonal (HII) phase. nih.govnih.gov Understanding these transitions is crucial as they are thought to play roles in biological processes such as membrane fusion and fission. nih.gov
Lipid Packing and Domain Formation: The uniform nature of the dihexadecyl chains facilitates the study of lipid packing and the formation of lipid domains or "rafts" within a membrane. These microdomains are believed to be important for organizing signaling proteins and other membrane components.
Protein-Lipid Interactions: By incorporating purified membrane proteins into bilayers composed of this compound, scientists can investigate the specific effects of the lipid environment on protein structure and function in a highly controlled manner.
A pivotal study on the kinetics of the thermotropic phase transitions of fully hydrated dihexadecylphosphatidylethanolamine (DHPE), a synonym for this compound, utilized time-resolved X-ray diffraction. This research provided valuable insights into the rapid and reversible nature of the lamellar gel to liquid crystal and lamellar to inverted hexagonal phase transitions, demonstrating them to be two-state processes with no detectable intermediates. nih.gov
Evolution of Research Perspectives on Cephalin Derivatives
The term "cephalin" has historical roots in early lipid biochemistry, initially used to describe a class of phospholipids found in brain tissue that were insoluble in alcohol. nih.gov Early research focused on the isolation and chemical characterization of these compounds. Over time, it was discovered that "cephalin" was actually a mixture of different phospholipids, primarily phosphatidylethanolamine (B1630911) and phosphatidylserine.
The advent of sophisticated analytical and synthetic techniques has allowed for a significant evolution in the study of cephalin derivatives. The focus has shifted from the analysis of heterogeneous natural extracts to the use of highly purified and chemically defined synthetic analogues like this compound. This transition has enabled a more precise and mechanistic understanding of the roles of specific phospholipid species in membrane structure and function. The ability to create custom-designed lipid molecules has empowered researchers to probe the intricate relationships between lipid structure and membrane properties with unprecedented detail.
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| Chemical Formula | C37H78NO6P | nih.gov |
| Molecular Weight | 664.0 g/mol | nih.gov |
| CAS Number | 54285-60-8 | nih.gov |
| Synonyms | 1,2-O-Dihexadecyl-sn-glycero-3-phosphoethanolamine, DHPE | nih.gov |
Interactive Data Table: Research Findings on Dihexadecylphosphatidylethanolamine (DHPE) Phase Transitions. nih.gov
| Phase Transition | Method | Key Finding |
| Lamellar Gel (Lβ') to Lamellar Liquid Crystal (Lα) | Time-Resolved X-ray Diffraction | The transition is a repeatable and reversible two-state process. |
| Lamellar Liquid Crystal (Lα) to Inverted Hexagonal (HII) | Time-Resolved X-ray Diffraction | This transition is also a two-state process with no significant accumulation of intermediate structures. |
| Transition Kinetics | Microwave-Induced Temperature Jump | The upper limit for the completion of both phase transitions was found to be less than 3 seconds. |
Structure
2D Structure
Properties
CAS No. |
54285-60-8 |
|---|---|
Molecular Formula |
C37H78NO6P |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
2-aminoethyl 2,3-dihexadecoxypropyl hydrogen phosphate |
InChI |
InChI=1S/C37H78NO6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-41-35-37(36-44-45(39,40)43-34-31-38)42-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,38H2,1-2H3,(H,39,40) |
InChI Key |
UXDBPOWEWOXJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Impact on Research Focus
Glycerophosphate Backbone Conformation and sn Stereochemistry
The foundation of L-beta,gamma-Dihexadecyl-alpha-cephalin is the glycerophosphate backbone. lipotype.com Glycerophospholipids are conventionally described using the "sn" (stereospecific numbering) notation, which defines the configuration of the chiral center at the C-2 position of the glycerol (B35011) molecule. wikipedia.org In this case, the "L" designation and the standard synonym "1,2-Di-O-hexadecyl-sn-glycero-3-phosphoethanolamine" indicate that the phosphate (B84403) group is attached to the third carbon of an L-glycerol backbone. wikipedia.orglarodan.com This specific stereochemistry is crucial for enzymatic recognition and for defining the molecule's packing geometry within a lipid bilayer. The conformation of the glycerol backbone itself is significantly influenced by the packing and interactions of the attached alkyl chains. acs.org
Table 1: Key Structural and Stereochemical Features
| Feature | Description | Significance |
|---|---|---|
| Backbone | Glycerol-3-phosphate | Provides the structural scaffold for the lipid. wikipedia.org |
| Stereochemistry | sn (stereospecific numbering), L-configuration | Determines the specific 3D arrangement, essential for biological recognition and membrane packing. wikipedia.org |
| Alkyl Chain Linkage | Ether bond (C-O-C) at sn-1 and sn-2 positions | Lacks a carbonyl group, which alters hydrogen bonding potential and increases chemical stability compared to ester bonds. nih.govcmu.edu |
Influence of Hexadecyl Alkyl Chains on Lipid Organization
The two hexadecyl (16-carbon) chains of this compound are defining features that strongly influence its physical properties and its role in membrane structure. These long, saturated alkyl chains maximize van der Waals interactions, promoting tight packing and a more ordered, rigid membrane state.
A critical distinction of this molecule is the ether linkage connecting the alkyl chains to the glycerol backbone, in contrast to the more common ester linkage found in diacyl phospholipids (B1166683). nih.gov The absence of the carbonyl oxygen in the ether bond has profound structural consequences. It removes a hydrogen bond acceptor site near the glycerol backbone, which can alter the hydration profile and intermolecular interactions at the membrane interface. cmu.edu This structural change contributes to differences in lipid packing and can lead to the formation of distinct lipid phases, including interdigitated gel phases under certain hydration conditions. cmu.edu Furthermore, ether lipids are known to be important for the organization and stability of specialized membrane regions like lipid rafts. nih.govnih.gov
Table 2: Comparison of Ether- vs. Ester-Linked Lipids with Hexadecyl Chains
| Property | Dihexadecyl (Ether-Linked) | Dipalmitoyl (Ester-Linked) |
|---|---|---|
| Linkage Type | Ether (C-O-C) | Ester (O-C=O) |
| Carbonyl Group | Absent | Present |
| Membrane Packing | Can form interdigitated phases. cmu.edu | Forms conventional gel phases. cmu.edu |
| Chemical Stability | More resistant to chemical degradation (e.g., hydrolysis). | Susceptible to hydrolysis. |
| Biological Role | Associated with lipid raft stability and signaling. nih.govnih.gov | Common structural component of membranes. nih.gov |
Functional Implications of the Phosphoethanolamine Headgroup
The phosphoethanolamine (PE) moiety serves as the polar headgroup for this lipid. creative-proteomics.com PE is the second most abundant phospholipid in mammalian cells, typically comprising 15-25% of total phospholipids. nih.gov The ethanolamine (B43304) headgroup is relatively small compared to other common headgroups like phosphatidylcholine.
This small size gives the entire lipid molecule a conical shape, where the cross-sectional area of the headgroup is smaller than that of the hydrophobic alkyl chains. nih.govnih.gov This molecular geometry is a powerful driver of membrane curvature and is critical for the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase. nih.gov Consequently, PE-containing lipids, including ether-linked variants, are fundamentally involved in dynamic membrane processes that require membrane bending and fusion, such as vesicle trafficking, endocytosis, and cell division. creative-proteomics.comnih.gov The PE headgroup is also a key component in autophagy and is essential for maintaining the structure and function of mitochondrial membranes. creative-proteomics.comresearchgate.net
Table 3: Functional Roles of the Phosphoethanolamine Headgroup
| Functional Implication | Mechanism | Cellular Process |
|---|---|---|
| Induction of Membrane Curvature | The small headgroup creates a conical molecular shape. nih.gov | Membrane fusion and fission, vesicle formation. creative-proteomics.com |
| Stabilization of Membrane Proteins | Provides an optimal lipid environment for protein folding and function. nih.gov | Oxidative phosphorylation in mitochondria. creative-proteomics.com |
| Role in Autophagy | Serves as a key component of autophagosome membranes. researchgate.net | Cellular homeostasis and degradation of components. |
| Precursor for Other Molecules | Can be metabolically converted to other lipids. nih.gov | Lipid metabolism and signaling. |
Advanced Synthetic Methodologies for L Beta,gamma Dihexadecyl Alpha Cephalin
Chemical Synthesis Pathways and Optimization Strategies
The chemical synthesis of L-beta,gamma-dihexadecyl-alpha-cephalin is a multi-step process that demands precise control over protecting groups and reaction conditions to ensure the correct stereoconfiguration and to maximize yields.
Stepwise Assembly Techniques from Glycerol (B35011) Derivatives
The synthesis of this compound typically commences with a chiral glycerol precursor to establish the stereospecificity of the final molecule. A common and versatile starting material is sn-glycerol-3-phosphate or its derivatives, though other chiral synthons like D-mannitol or S-glycidol can also be employed. beilstein-journals.org
A representative synthetic pathway can be outlined as follows:
Protection of a Chiral Glycerol Derivative: The synthesis often begins with a protected chiral glycerol derivative, such as 1,2-isopropylidene-sn-glycerol, which is derived from D-mannitol. beilstein-journals.org This initial protection ensures that subsequent reactions occur at the desired positions.
Introduction of the First Alkyl Chain: The free hydroxyl group at the sn-1 position is alkylated using a hexadecyl halide (e.g., hexadecyl bromide) or a corresponding mesylate in the presence of a strong base like sodium hydride. This step forms the first ether linkage.
Deprotection and Second Alkylation: The protecting group (e.g., isopropylidene) is removed, typically under acidic conditions, to expose the hydroxyl groups at the sn-2 and sn-3 positions. A second selective protection is then carried out, often using a trityl group to protect the primary hydroxyl at the sn-3 position. nih.gov This allows for the specific alkylation of the sn-2 hydroxyl group with a second hexadecyl moiety.
Installation of the Phosphoethanolamine Headgroup: Following the formation of the 1,2-di-O-hexadecyl-sn-glycerol backbone, the phosphoethanolamine headgroup is introduced. This is a critical step and can be achieved through several methods. One common approach involves phosphorylation of the deprotected sn-3 hydroxyl group with a protected phosphoethanolamine derivative, such as N-(benzyloxycarbonyl) phosphorylethanolamine. nih.gov Another method utilizes reagents like 2-chloro-2-oxo-1,3,2-dioxaphospholane, which reacts with the glycerol backbone and is subsequently opened by a protected ethanolamine (B43304). nih.gov
Final Deprotection: The final step involves the removal of all protecting groups, such as the benzyloxycarbonyl (Cbz) or trityl groups, often through catalytic hydrogenolysis or mild acid treatment, to yield the final product, this compound. nih.govnih.gov
Precursor Chemistry and Yield Optimization
The selection of precursors and the optimization of reaction conditions are paramount for achieving high yields and purity.
Precursor Selection:
The choice of the initial glycerol synthon and the protecting groups is critical. For instance, starting with commercially available 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and employing a protection-hydrolysis-deprotection strategy is a potential semisynthetic route. nih.gov In this approach, the primary amine of DPPE is protected, followed by hydrolysis of the acyl chains and subsequent deprotection to yield the desired sn-glycero-3-phosphoethanolamine backbone, which can then be alkylated. nih.gov
| Precursor Type | Example Precursor | Key Considerations |
| Chiral Glycerol Derivative | 1,2-Isopropylidene-sn-glycerol | Establishes stereochemistry early in the synthesis. |
| Commercially Available Phospholipid | 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) | Requires a protection/deprotection strategy for the headgroup and hydrolysis of acyl chains. nih.gov |
| Alkylating Agent | Hexadecyl Bromide or Mesylate | Reactivity and purity are crucial for efficient ether bond formation. |
| Phosphorylating Agent | N-(Benzyloxycarbonyl) phosphorylethanolamine | Choice of protecting group on the ethanolamine is key for compatibility with other functional groups. nih.gov |
Yield Optimization:
Optimizing the yield in such a multi-step synthesis involves several strategies: alliedacademies.org
Purification at Intermediate Steps: Careful purification of intermediates, often using column chromatography, is essential to remove byproducts and unreacted reagents that could interfere with subsequent steps.
Reaction Condition Tuning: Precise control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for maximizing the yield of each step.
Inert Atmosphere: Many of the reactions, particularly those involving strong bases or organometallic reagents, must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen or moisture.
Analytical Monitoring: Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress of reactions and ensure the complete conversion of starting materials.
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under milder conditions and with fewer side reactions.
Phospholipase-Mediated Transphosphatidylation Reactions
Phospholipase D (PLD) is a key enzyme in the biocatalytic synthesis of phospholipids (B1166683). wikipedia.org PLD catalyzes the hydrolysis of the terminal phosphodiester bond of a phospholipid, but in the presence of a primary alcohol, it can catalyze a transphosphatidylation reaction, effectively swapping the headgroup of the phospholipid. researchgate.net
For the synthesis of this compound, a precursor dialkyl glycerophospholipid, such as 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine, could be used as the substrate. In the presence of a high concentration of ethanolamine, PLD would catalyze the removal of the choline (B1196258) headgroup and its replacement with ethanolamine, yielding the desired product. escholarship.org
Factors influencing the efficiency of PLD-catalyzed synthesis include:
Enzyme Source: PLDs from different sources (e.g., Streptomyces sp., cabbage) exhibit varying substrate specificities and reaction optima. escholarship.org
Reaction Medium: The reaction is often carried out in a two-phase system, with the lipid substrate dissolved in an organic solvent and the enzyme and alcohol nucleophile in an aqueous buffer.
pH and Temperature: These parameters must be optimized for the specific PLD being used to ensure maximum enzyme activity and stability.
Concentration of the Alcohol Nucleophile: A high concentration of ethanolamine is required to favor the transphosphatidylation reaction over the competing hydrolysis reaction (where water acts as the nucleophile). researchgate.net
While phospholipase A2 (PLA2) is primarily known for hydrolyzing the sn-2 acyl chain of glycerophospholipids, it has also been shown to catalyze esterification reactions in organic solvents, suggesting its potential utility in modifying lipid structures. nih.govnih.gov However, its direct application in the synthesis of the dialkyl ether backbone of this compound is less straightforward than the use of PLD for headgroup exchange.
Development of Microbial Bioreactors for Enzyme Production
The industrial-scale production of enzymes like phospholipases is often achieved using microbial bioreactors. mdpi.comwiley.com Microorganisms such as bacteria (Bacillus, Pseudomonas) and yeasts (Saccharomyces cerevisiae) are commonly used as expression hosts due to their rapid growth and the availability of genetic tools for their engineering. researchgate.net
The development of a microbial bioreactor for phospholipase production involves several key stages: alliedacademies.orgresearchgate.net
Strain Selection and Improvement: A microbial strain that naturally produces the desired phospholipase is selected, or a suitable host strain is genetically engineered to express the enzyme at high levels.
Fermentation Process Optimization: The conditions within the bioreactor, such as nutrient composition, pH, temperature, and aeration, are meticulously controlled to maximize cell growth and enzyme secretion. alliedacademies.org
Downstream Processing: After fermentation, the enzyme is separated from the microbial cells and the culture medium. This typically involves centrifugation or filtration, followed by purification steps like chromatography to achieve the desired level of purity.
| Bioreactor Development Stage | Key Objectives and Methods |
| Strain Engineering | Cloning and overexpression of the phospholipase gene in a suitable microbial host (e.g., E. coli, Pichia pastoris). mdpi.com |
| Media Optimization | Identifying the optimal carbon and nitrogen sources, as well as essential minerals and vitamins, to support high-level enzyme production. |
| Process Control | Real-time monitoring and control of pH, temperature, dissolved oxygen, and agitation to maintain optimal conditions for enzyme synthesis. |
| Purification | Use of techniques such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography to isolate and purify the enzyme. |
Formation Techniques for this compound-Containing Vesicular Systems
This compound, being an amphiphilic molecule, can self-assemble into vesicular structures like liposomes in aqueous environments. The formation of these vesicles is a critical step for many of their potential applications in research and drug delivery. Several well-established methods can be employed to prepare these vesicular systems. sigmaaldrich.comnih.gov
Thin-Film Hydration: This is one of the most common methods. nih.gov The lipid is dissolved in an organic solvent (e.g., chloroform), and the solvent is evaporated to form a thin lipid film on the inner surface of a flask. The film is then hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). sigmaaldrich.com
Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication using a bath or probe sonicator. The high-energy input breaks down the larger vesicles into smaller, more uniform ones. iastate.edu
Extrusion: For the preparation of large unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size. iastate.edu This method allows for excellent control over the final vesicle diameter.
Ethanol (B145695)/Ether Injection: In this method, the lipid is dissolved in ethanol or ether and then rapidly injected into an aqueous buffer. semanticscholar.org The rapid dilution of the organic solvent causes the lipid to precipitate and form vesicles.
| Vesicle Formation Technique | Typical Resulting Vesicle Type | Key Parameters to Control |
| Thin-Film Hydration | Multilamellar Vesicles (MLVs) | Hydration buffer composition, temperature, agitation. nih.gov |
| Sonication | Small Unilamellar Vesicles (SUVs) | Sonication time, power, temperature. iastate.edu |
| Extrusion | Large Unilamellar Vesicles (LUVs) | Membrane pore size, number of extrusion cycles, temperature. iastate.edu |
| Ethanol/Ether Injection | Small Unilamellar Vesicles (SUVs) or Multilamellar Vesicles (MLVs) | Injection rate, lipid concentration, solvent-to-buffer ratio. semanticscholar.org |
The choice of method depends on the desired characteristics of the final vesicular system, such as size, lamellarity, and encapsulation efficiency.
Thin-Film Hydration Methods for Lipid Bilayer Assembly
The thin-film hydration method, also known as the Bangham method, is a foundational and widely used technique for the preparation of liposomes and lipid nanoparticles. insidetx.comformulationbio.com This method involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous medium to induce the self-assembly of lipid bilayers into vesicles. insidetx.comformulationbio.comnih.gov
The process begins with the dissolution of this compound, along with any other desired lipid components, in a suitable organic solvent or a mixture of solvents. mdpi.com This solution is then placed in a round-bottom flask, and the organic solvent is evaporated under reduced pressure using a rotary evaporator. insidetx.com This step results in the formation of a thin, dry lipid film on the inner surface of the flask. formulationbio.commdpi.com To ensure the complete removal of any residual organic solvent, the film is typically dried under a vacuum for several hours. insidetx.com
The crucial step of lipid bilayer assembly occurs during hydration. An aqueous phase, which can be distilled water, a buffer solution, or a solution containing a substance to be encapsulated, is added to the flask containing the lipid film. insidetx.commdpi.com The hydration process is generally conducted at a temperature above the phase transition temperature (Tc) of the lipid to ensure proper mobility and formation of the bilayer. formulationbio.commdpi.com Agitation of the flask facilitates the swelling and hydration of the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs), which are structures composed of multiple concentric lipid bilayers. insidetx.com
While the thin-film hydration method is straightforward and versatile, it typically produces a heterogeneous population of MLVs with a wide size distribution. formulationbio.com Therefore, post-formation processing steps are often necessary to achieve vesicles with a uniform size and lamellarity. formulationbio.comnih.gov The encapsulation efficiency of lipophilic substances can be high with this method as they are dissolved with the lipids in the initial step, while the efficiency for hydrophilic substances, dissolved in the aqueous phase, can be lower. formulationbio.commdpi.com
| Parameter | Description | Typical Conditions | Source(s) |
| Lipid Dissolution | This compound is dissolved in an organic solvent. | Chloroform, methanol, or a mixture thereof. | mdpi.com |
| Film Formation | The organic solvent is evaporated under reduced pressure. | Rotary evaporator, followed by vacuum drying. | insidetx.com |
| Hydration | An aqueous buffer is added to the dry lipid film. | Temperature > Lipid Tc (e.g., 60-70 °C). | formulationbio.commdpi.com |
| Initial Product | Spontaneous formation of vesicles upon hydration. | Multilamellar Vesicles (MLVs) with heterogeneous sizes. | insidetx.com |
Supercritical Reverse-Phase Evaporation for Controlled Vesicle Formation
The supercritical reverse-phase evaporation (scRPE) method is an advanced technique that utilizes supercritical fluids, most commonly carbon dioxide (scCO₂), as a non-toxic and environmentally friendly alternative to traditional organic solvents for the formation of vesicles. jst.go.jpnih.gov This method offers several advantages, including the potential for higher encapsulation efficiencies and the formation of unilamellar vesicles. nih.govnih.gov
In the scRPE process, the lipid, such as this compound, is solubilized in supercritical carbon dioxide, sometimes with the addition of a co-solvent like ethanol to improve solubility. jst.go.jpnih.gov This lipid-scCO₂ solution is then mixed with an aqueous phase in a high-pressure vessel. The system is maintained at a temperature above the phase transition temperature of the lipid and at a pressure that keeps the CO₂ in a supercritical state. researchgate.net
The key to vesicle formation in this method is the controlled depressurization of the system. As the pressure is gradually reduced, the scCO₂ expands and evaporates, leading to the formation of a water-in-oil emulsion that inverts, ultimately resulting in the formation of liposomes suspended in the aqueous phase. researchgate.net The use of scCO₂ is critical, as comparisons with nitrogen have shown that the presence of CO₂ is necessary for the successful formation of liposomes with this method. nih.govacs.org
A significant advantage of the scRPE method is its ability to produce a large number of unilamellar vesicles, in contrast to the multilamellar vesicles typically formed by the thin-film hydration method. nih.gov This can lead to higher trapping efficiencies for water-soluble molecules. For example, studies using L-α-dioleoylphosphatidylcholine (DOPC) have demonstrated glucose trapping efficiencies of up to 36%, which is considerably higher than the less than 10% efficiency often seen with the Bangham method. nih.govresearchgate.netacs.org The resulting liposomes have also been shown to be highly stable, maintaining their integrity for at least one month at room temperature. nih.govacs.org
| Feature | scRPE Method | Conventional Bangham Method | Source(s) |
| Solvent | Supercritical CO₂ (often with co-solvent) | Organic Solvents (e.g., chloroform) | mdpi.comjst.go.jpnih.gov |
| Vesicle Type | Predominantly Unilamellar Vesicles (ULVs) | Multilamellar Vesicles (MLVs) | nih.gov |
| Trapping Efficiency | Higher (e.g., up to 36% for glucose with DOPC) | Lower (e.g., <10% for glucose) | nih.govresearchgate.netacs.org |
| Vesicle Stability | High, stable for at least one month at room temperature | Variable | nih.govacs.org |
Extrusion and Sonication Techniques for Size Homogenization
Following the initial formation of vesicles by methods like thin-film hydration, the resulting liposome (B1194612) population is often heterogeneous in terms of size and lamellarity. formulationbio.com To produce a more uniform and defined vesicle population, which is critical for many applications, post-formation processing techniques such as extrusion and sonication are employed. researchgate.net
Extrusion is a widely used technique where a liposome suspension is forced under pressure through a polycarbonate membrane filter with a defined pore size. nih.govnih.gov This process can be repeated multiple times, often through a series of filters with progressively smaller pore sizes (e.g., starting at 400 nm and moving down to 200 nm, and then 100 nm), to achieve a narrow size distribution of vesicles. researchgate.net The resulting liposome size is influenced by the pore size of the final membrane used. nih.govnih.gov Interestingly, when using filters with pore sizes of 0.2 µm and above, the resulting liposomes are often smaller than the pore size, whereas with pores smaller than 0.2 µm, the liposomes can be slightly larger than the nominal pore size. nih.govnih.govresearchgate.net Extrusion is considered a relatively gentle process and is highly reproducible, making it a preferred method for producing unilamellar vesicles of a specific size. nih.govgoogle.com
Sonication is another common method for reducing the size of liposomes. This technique uses high-frequency sound waves to disrupt the multilamellar structure of the initial vesicles, causing them to break apart and reform as smaller, often unilamellar, vesicles (SUVs). researchgate.net There are two main types of sonication: probe sonication, which involves inserting a titanium probe directly into the liposome suspension, and bath sonication, where the suspension is placed in a sonicator bath. Probe sonication is more powerful but can lead to sample contamination from the probe tip and potential degradation of the lipids.
Both extrusion and sonication are effective at reducing the size and lamellarity of liposomes, but the choice of method can depend on the desired final vesicle characteristics and the scale of production. Extrusion generally provides better control over the final size distribution. nih.gov
| Technique | Mechanism | Advantages | Disadvantages | Source(s) |
| Extrusion | Forcing liposomes through a membrane of defined pore size. | Produces a homogeneous size distribution; reproducible; relatively gentle. | Potential for membrane clogging; may require multiple passes. | nih.govnih.govgoogle.com |
| Sonication | Using high-frequency sound waves to break down large vesicles. | Simple to implement; produces small unilamellar vesicles (SUVs). | Can cause lipid degradation; potential for contamination with probe sonication. | researchgate.netgoogle.com |
Biophysical Characterization and Membrane Behavior of L Beta,gamma Dihexadecyl Alpha Cephalin
Lipid Bilayer Dynamics and Structural Properties
The structure of L-beta,gamma-Dihexadecyl-alpha-cephalin, featuring a polar phosphoethanolamine headgroup and two saturated sixteen-carbon (C16) hydrocarbon chains linked by ether bonds, dictates its behavior in aqueous environments, leading to the formation of highly stable and ordered membrane structures.
Formation of Stable Bilayers and Amphiphilic Interactions
This compound is an amphipathic molecule, possessing both a hydrophilic (water-attracting) headgroup and two hydrophobic (water-repelling) tails. When dispersed in water, these molecules spontaneously self-assemble to minimize the unfavorable contact between their hydrocarbon tails and the aqueous surroundings, a process driven by the hydrophobic effect. nih.gov The most stable configuration for such dual-chain lipids is a lipid bilayer, a structure that forms the foundation of biological membranes. researchgate.net In this arrangement, the lipids align in two opposing sheets, with their hydrophobic tails sequestered in the interior of the structure and their polar headgroups facing the external aqueous environment on either side. researchgate.net
Influence of Dual Hexadecyl Chains on Hydrophobic Interactions and Stability
The two hexadecyl chains of this compound are critical to its structural properties. The presence of two tails, as opposed to one, is a determining factor for bilayer formation; single-chain lipids typically form micelles instead. researchgate.net The length and saturation of these chains significantly influence the strength of hydrophobic interactions within the bilayer's core.
The hexadecyl chains are long (16 carbons) and fully saturated, meaning they lack any double bonds. This allows the chains to be fully extended and pack together tightly and orderly. nih.gov This tight packing maximizes the van der Waals forces, which are weak, short-range attractions between the hydrocarbon chains. The cumulative effect of these interactions along the length of the dual chains results in strong lateral cohesion, which significantly increases the stability and reduces the permeability of the membrane. nih.govresearchgate.net Studies on various lipids have shown that longer acyl chains contribute to increased bilayer thickness and more ordered packing. researchgate.netnih.gov The dual hexadecyl chains of this cephalin (B164500) analog, therefore, create a highly ordered and stable hydrophobic core.
Investigating Membrane Fluidity and Phase Transitions
Lipid bilayers can exist in different physical states, or phases, depending on factors like temperature and lipid composition. kit.edu The primary states are the solid-like gel phase (Lβ) and the fluid-like liquid-crystalline phase (Lα). nih.gov In the gel phase, which occurs at lower temperatures, the hydrocarbon chains are fully extended and tightly packed, resulting in an ordered, rigid membrane with restricted lateral movement of the lipids. nih.gov In the liquid-crystalline phase, at higher temperatures, the chains possess more rotational freedom, leading to a disordered, thinner, and more fluid membrane where lipids can diffuse laterally. kit.edunih.gov
The transition between these phases occurs at a characteristic melting temperature (Tm). kit.edu For this compound, the presence of two long, saturated hexadecyl chains leads to a high Tm. The strong van der Waals forces between the chains require a significant amount of thermal energy to disrupt the ordered gel state. nih.gov Consequently, at typical physiological temperatures, a bilayer composed of this lipid would exist in a highly ordered, gel-like state, exhibiting low fluidity. This is in contrast to lipids with shorter or unsaturated chains, which have lower Tm values and form more fluid membranes. nih.gov
Table 1: Characteristics of Lipid Bilayer Phases
| Property | Gel Phase (Lβ) | Liquid-Crystalline Phase (Lα) |
|---|---|---|
| Chain Ordering | Highly ordered, all-trans configuration | Disordered, gauche kinks present |
| Packing | Tight and closely packed | Loose and irregular packing |
| Bilayer Thickness | Thicker | Thinner |
| Lateral Diffusion | Very slow | Rapid |
| Dominant State | Below the transition temperature (Tm) | Above the transition temperature (Tm) |
This table summarizes the general properties of the two main lipid bilayer phases, which are governed by the lipid's chemical structure and the system's temperature. nih.govkit.edunih.gov
Interfacial Studies of this compound Monolayers
Studying the behavior of this compound as a single-molecule-thick layer, or monolayer, at an interface provides critical insights into its packing properties and intermolecular forces. These monolayers serve as excellent models for a single leaflet of a bilayer membrane. researchgate.net
Langmuir Interfacial Trough Analyses for Surface Pressure-Area Isotherms
The Langmuir trough is a primary instrument for studying monolayers at an air/water interface. mdpi.com In a typical experiment, the lipid is dissolved in a volatile solvent and spread onto the surface of an aqueous subphase in the trough. As the solvent evaporates, a monolayer of the lipid remains. Movable barriers are then used to compress this monolayer, reducing the area available to each molecule (Area per molecule, A) while the resulting change in surface tension is measured as surface pressure (Π). mdpi.com
The resulting plot of surface pressure versus area per molecule is known as a π-A isotherm. nih.gov For a lipid like this compound, the isotherm would display distinct regions corresponding to different physical states of the monolayer. At large areas, the molecules are far apart and behave as a two-dimensional gas. Upon compression, a transition to a liquid-expanded (LE) phase occurs, where the chains begin to interact but are still disordered. researchgate.net Further compression leads to a plateau region indicating coexistence between the LE phase and a more ordered liquid-condensed (LC) phase. nih.govresearchgate.net In the LC phase, the long hexadecyl chains are more tightly packed. Finally, at very high pressures, the monolayer collapses as molecules are forced out of the interface. The strong cohesive forces between the dual hexadecyl chains would result in a steep pressure increase in the condensed phase, indicating a low compressibility. nih.gov
Table 2: Representative Surface Pressure-Area Isotherm Data for a Di-C16 Phospholipid (DPPE)
| Phase | Area per Molecule (Ų/molecule) | Surface Pressure (mN/m) |
|---|---|---|
| Lift-off (G-LE Transition) | > 90 | ~0 |
| Liquid-Expanded (LE) | 60 - 90 | 1 - 10 |
| LE-LC Coexistence | 45 - 60 | 10 - 12 (Plateau) |
| Liquid-Condensed (LC) | < 45 | > 12 |
| Collapse Point | ~40 | > 45 |
This table provides illustrative data based on the known behavior of dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE), an ester-linked analog of the subject compound. The values demonstrate the different phases a monolayer of a di-C16 lipid undergoes upon compression in a Langmuir trough. nih.gov
Characterization of Air/Water and Oil/Water Interfacial Behavior
The behavior of a phospholipid monolayer is highly dependent on the nature of the interface. While the air/water interface is standard, the oil/water interface is also biologically relevant and presents different physical conditions. acs.orgacs.org
At an air/water interface , the strong cohesive van der Waals forces between the hydrophobic hexadecyl chains are dominant because of the high interfacial tension between the chains and the air. acs.org This leads to the formation of highly condensed phases at relatively low surface pressures, as seen in the distinct phase transitions of the π-A isotherm. acs.org
At an oil/water interface , the environment for the hydrophobic tails is drastically different. The non-polar oil phase is energetically much more favorable for the hydrocarbon chains than air. acs.org This reduces the cohesive forces between the lipid tails, as they are now solvated by the oil molecules. acs.org As a result, monolayers at an oil/water interface are generally more expanded, and the surface pressure at any given area per molecule is higher. acs.org The strong distinction between the liquid-expanded and liquid-condensed phases often disappears, leading to a continuous isotherm without the characteristic plateau. acs.org This indicates that the presence of the oil phase disrupts the tight packing of the hexadecyl chains, creating a more fluid and less ordered monolayer structure compared to the air/water interface.
Interactions with Membrane Components in Model Systems
This compound, a diether phospholipid, exhibits distinct interaction patterns with other membrane components, significantly influencing the biophysical properties of lipid bilayers. Its unique structure, characterized by two hexadecyl chains linked to the glycerol (B35011) backbone via ether bonds and a phosphatidylethanolamine headgroup, dictates its behavior within the complex environment of a cell membrane.
Effects of this compound on Lipid Domain Formation
The presence of this compound, also known as 1,2-Di-O-hexadecyl-sn-glycero-3-phosphoethanolamine (DHPE), can influence the lateral organization of lipids in a membrane, contributing to the formation and stability of distinct lipid domains. While ether lipids are known to be components of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids—studies using fluorescently labeled DHPE provide specific insights into its partitioning behavior. oup.comlipotype.com
In model membranes, fluorescently labeled DHPE, such as N-(Lissamine rhodamine B sulfonyl)-DHPE (N-Rh-DHPE), has been observed to preferentially partition into liquid-disordered phases rather than ordered domains. researchgate.net This suggests that this compound itself does not promote the formation of highly ordered, gel-like domains but rather resides in the more fluid regions of the membrane. researchgate.net The lack of carbonyl oxygens at the sn-1 and sn-2 positions, which are present in their ester-linked counterparts, alters the hydrogen bonding capabilities at the lipid-water interface, which can influence the packing and organization of surrounding lipids. oup.com
The table below summarizes the partitioning preference of a fluorescent analog of this compound in a model membrane system.
| Fluorescent Probe | Membrane Model | Partitioning Preference | Reference |
| N-Rh-DHPE | Mycobacterial Inner and Outer Membranes | Disordered Regions | researchgate.net |
Role in Membrane Curvature and Fusion Processes
The molecular shape of a lipid is a critical determinant of its influence on membrane curvature. Phosphatidylethanolamines (PEs), including this compound, generally possess a smaller headgroup relative to their acyl chains, giving them a conical shape. creative-proteomics.comnih.gov This geometry favors the formation of non-bilayer structures with negative curvature, which is a crucial intermediate step in membrane fusion. nih.govmdpi.com
The ether linkages in this compound further enhance this propensity. Ether lipids are known to facilitate the transition from a lamellar (bilayer) phase to an inverted hexagonal (HII) phase, a non-bilayer structure characterized by high negative curvature. oup.com This property is instrumental in processes that require the merging of two lipid bilayers, such as vesicle trafficking and cell-cell fusion. oup.comacs.org The use of DHPE-conjugated fluorescent dyes in membrane fusion assays underscores its utility in studying these dynamic events, implicitly supporting its role in the fusion process. acs.orgbiotium.commedchemexpress.com
The table below outlines the general role of phosphatidylethanolamines and ether lipids in membrane fusion.
| Lipid Class | Molecular Shape | Influence on Membrane Structure | Role in Fusion | Reference |
| Phosphatidylethanolamines (PEs) | Conical | Promotes negative curvature | Facilitates fusion intermediates | creative-proteomics.comnih.gov |
| Ether Lipids | - | Enhances tendency for non-lamellar phase formation | Promotes transition to fusion-prone structures | oup.com |
Modulatory Effects on Other Phospholipids (B1166683) and Cholesterol
The substitution of ester linkages with ether linkages in this compound significantly alters its interactions with neighboring phospholipids and cholesterol. Compared to its ester-linked counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), the absence of carbonyl groups in the diether lipid changes the hydrogen bonding network at the membrane interface. nih.govnih.gov
In mixtures with cholesterol, molecular dynamics simulations have shown that cholesterol's hydroxyl group preferentially forms hydrogen bonds with the phosphate (B84403) oxygen of ether lipids. nih.gov This is in contrast to ester-linked lipids, where cholesterol tends to hydrogen bond with the carbonyl oxygens. nih.gov This altered interaction can lead to a different positioning of cholesterol within the bilayer, potentially bringing it closer to the membrane surface. nih.gov While cholesterol generally reduces the permeability of phospholipid bilayers, the extent of this effect can be modulated by the presence of ether or ester linkages. nih.gov Studies on phosphatidylcholines with similar acyl chains have shown that while cholesterol reduces permeability in both diether and diester lipid bilayers, there can be subtle differences in the dynamics and ordering of the lipids. nih.gov
The table below summarizes the comparative interactions of ether-linked versus ester-linked phospholipids with cholesterol.
| Feature | Ether-Linked Phospholipids (e.g., this compound) | Ester-Linked Phospholipids (e.g., DPPE) | Reference |
| Primary H-bond acceptor for Cholesterol | Phosphate oxygen | Carbonyl oxygen | nih.gov |
| Effect on Cholesterol Position | May reside closer to the bilayer surface | Deeper insertion in the bilayer | nih.gov |
| Influence on Membrane Fluidity | Can lead to tighter packing and increased rigidity | Generally more fluid than saturated ether-linked counterparts | oup.com |
Molecular Interactions and Biological Activities in Research Models
Interaction Profiles with Biomolecules
The ether-linked nature of L-beta,gamma-Dihexadecyl-alpha-cephalin dictates how it interacts with other biological molecules, leading to the formation of functional molecular assemblies.
Formation of Stable Complexes with Proteins and Peptides
Ether lipids are critical for the proper functioning and stability of many integral membrane proteins. frontiersin.org The absence of a carbonyl oxygen at the sn-1 position, characteristic of ether lipids, allows for tighter packing and stronger intermolecular hydrogen bonding between lipid headgroups, which can influence the conformational state of embedded proteins. nih.govnih.gov Research has demonstrated that ether lipids are essential components of lipid rafts, which are specialized membrane microdomains that concentrate signaling proteins and facilitate their interaction. nih.govfrontiersin.org
In specific instances, ether-linked lipids have been shown to act as signaling molecules themselves by directly binding to proteins. For example, certain ether-linked phosphatidylcholines can bind to and activate the transcription factor PPARγ, which in turn regulates gene expression related to lipid metabolism. nih.gov Furthermore, the broader class of phosphatidylethanolamines can function as molecular chaperones, assisting in the correct folding of membrane proteins to ensure their proper function. nih.gov
Interactions with Nucleic Acids for Stability Enhancement
This compound and similar synthetic lipids are crucial components in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as mRNA and plasmid DNA. nih.govnih.gov When formulated into liposomes, these lipids form stable complexes with nucleic acids, often called lipoplexes, which protect the genetic material from degradation by nucleases in the extracellular environment. researchgate.netresearchgate.net
The stability of these lipid-nucleic acid complexes is a key factor in their utility as delivery vectors. Research on lyophilized (freeze-dried) lipid/DNA complexes has shown that the lipid composition is critical for maintaining the stability and integrity of the DNA during prolonged storage. researchgate.net The physicochemical properties of the lipids, including headgroup and chain composition, are optimized to ensure the nucleic acid remains securely encapsulated and functional until it reaches the target cell.
Facilitation of Cellular Uptake in In Vitro Systems
A primary function of using lipids like this compound in delivery systems is to enhance the uptake of therapeutic or research molecules into cells. In vitro studies consistently show that liposomes containing ether lipids can be efficiently internalized by cells, often through endocytosis. rug.nldovepress.com
The stability conferred by the ether bond is a significant advantage. One comparative study demonstrated that liposomes formulated with ether-linked cholesterol derivatives exhibited a 3.67-fold higher cellular uptake in vitro compared to their ester-linked counterparts, a result attributed to their increased stability in biological media. nih.gov Furthermore, research indicates that the presence of ether lipids in a membrane can directly influence the mechanism of uptake by altering the membrane's physical properties. Specifically, ether lipids have been shown to decrease membrane tension, a change that facilitates non-clathrin-mediated endocytosis via protein receptors like CD44. nih.gov
Table 1: Research Findings on Biomolecular Interactions of Ether-Linked Phosphatidylethanolamines This table is interactive. You can sort and filter the data.
| Interaction Type | Interacting Biomolecule | Key Research Finding | Reference |
|---|---|---|---|
| Protein Complex Formation | Integral Membrane Proteins (general) | Ether lipids are crucial for the stability and function of membrane proteins and help organize lipid raft signaling platforms. | nih.govfrontiersin.org |
| Protein Binding (Signaling) | PPARγ (Transcription Factor) | Specific ether lipids can act as ligands, binding to and activating transcription factors to modulate gene expression. | nih.gov |
| Nucleic Acid Stability | mRNA, plasmid DNA | Used in liposomes to form stable lipoplexes that protect nucleic acids from enzymatic degradation. | nih.govresearchgate.net |
| Cellular Uptake | Cultured Cells (In Vitro) | Liposomes with ether-linked lipids show enhanced stability and significantly higher cellular uptake compared to ester-linked versions. | nih.gov |
| Cellular Uptake Mechanism | CD44 (Membrane Receptor) | Ether lipids facilitate endocytosis by reducing membrane tension, promoting uptake via specific protein pathways. | nih.gov |
Modulation of Cellular and Enzymatic Processes
The incorporation of this compound into cellular membranes and its participation in metabolic pathways allows it to actively modulate a range of biological processes.
Influence on Cell Membrane Dynamics
The structure of phosphatidylethanolamines (PEs), including ether-linked variants, has a profound effect on the physical properties of cell membranes. PEs have a small headgroup relative to their acyl chains, giving the molecule a conical shape. nih.gov This geometry is less favorable for forming flat bilayer sheets and instead tends to induce negative curvature in the membrane. This property is critical for dynamic membrane processes such as vesicle formation, membrane fusion, and fission. nih.govnih.gov
Ether lipids, in particular, are known to promote the formation of non-lamellar lipid phases, such as the inverted hexagonal (HII) phase, which is an intermediate structure in membrane fusion events. nih.gov Their presence can also increase membrane viscosity and order compared to more fluid phospholipids (B1166683) like phosphatidylcholine. nih.govresearchgate.net Studies have shown that ether lipids are key regulators of membrane tension and fluidity, properties that are essential for the function of membrane-associated proteins and for processes like endocytosis. nih.gov
Regulatory Roles in Lipid Metabolism through Enzyme Modulation
This compound and other ether lipids are both products and regulators within the complex network of lipid metabolism. Their biosynthesis begins in the peroxisome and is completed in the endoplasmic reticulum, involving a series of specific enzymes such as ethanolamine (B43304) phosphotransferase (EPT1). nih.gov
Beyond their own synthesis, ether lipids serve as precursors for other important molecules. For instance, ether-linked PEs can be reservoirs of arachidonic acid, a precursor for eicosanoids, which are potent signaling molecules involved in inflammation. creative-proteomics.comlipotype.com Furthermore, metabolic intermediates in the ether lipid pathway, such as alkyl-lysophosphatidic acid (alkyl-LPA), can act as potent signaling molecules by binding to and activating G protein-coupled receptors (GPCRs), thereby modulating downstream enzymatic cascades. nih.gov Synthetic ether lipid analogs have also been developed as therapeutic agents that can inhibit key signaling enzymes like protein kinase C and phospholipase C, demonstrating their potential to directly modulate enzymatic processes. wikipedia.org
Table 2: Research Findings on Cellular and Enzymatic Modulation by Ether-Linked Phosphatidylethanolamines This table is interactive. You can sort and filter the data.
| Process | Mechanism of Action | Key Research Finding | Reference |
|---|---|---|---|
| Membrane Dynamics | Induction of Membrane Curvature | The conical shape of PE lipids promotes negative membrane curvature, facilitating membrane fusion and fission events. | nih.gov |
| Membrane Dynamics | Formation of Non-Lamellar Phases | Ether lipids have a tendency to form inverted hexagonal (HII) phases, which are structural intermediates in membrane fusion. | nih.gov |
| Membrane Dynamics | Modulation of Fluidity/Tension | Ether lipids help maintain low membrane tension and high fluidity, which is critical for processes like endocytosis. | nih.gov |
| Lipid Metabolism | Enzyme Substrate/Precursor | Serve as precursors for signaling molecules like eicosanoids and are synthesized via specific enzymes like EPT1. | nih.govcreative-proteomics.comlipotype.com |
| Enzyme Modulation | Receptor/Enzyme Inhibition | Metabolic intermediates (alkyl-LPA) activate GPCRs, while synthetic analogs can inhibit enzymes like Protein Kinase C. | wikipedia.orgnih.gov |
This compound as a Model Component in Biomimetic Systems
Biomimetic systems, such as artificial membranes and liposomes, are indispensable tools for studying biological processes in a controlled environment. This compound is a valuable component in these models due to its ether linkages, which confer distinct physicochemical properties compared to the more common ester-linked phospholipids. nih.govd-nb.info Ether lipids are known to be more chemically stable and resistant to degradation by certain enzymes (phospholipases), making them ideal for long-term experiments and for creating robust model membranes. nih.gov
Studies of Biological Membrane Structure and Function
Studies comparing ether-linked and ester-linked phospholipids have revealed key differences in membrane biophysics:
Mechanical Resistance: Atomic force microscopy (AFM) studies on model bilayers have shown that ether-linked lipids can have a reduced nanomechanical resistance to indentation compared to their ester-linked counterparts. nih.gov
Membrane Stability: The ether linkage is chemically more stable than the ester bond, providing enhanced resistance to chemical hydrolysis. nih.gov This property is particularly advantageous for creating durable biomimetic systems.
Permeability: The type of linkage (ether vs. ester) appears to have only a minor effect on the permeability of model membranes to non-electrolytes. nih.gov
Membrane Fluidity and Phase Behavior: Ether lipids are known to influence membrane dynamics and can promote the formation of non-lamellar structures, which is important for processes like membrane fusion. nih.gov The absence of the carbonyl group in ether lipids like this compound allows for closer packing of the acyl chains, which can lead to increased membrane thickness and rigidity. lipotype.com
| Property | Ether-Linked Lipids (e.g., this compound) | Ester-Linked Lipids (e.g., Dipalmitoylphosphatidylethanolamine) |
| Chemical Stability | High (resistant to hydrolysis) nih.gov | Lower (susceptible to hydrolysis) |
| Interfacial H-Bonding | Altered due to lack of carbonyl oxygen nih.gov | Standard H-bonding via carbonyl oxygen |
| Nanomechanical Resistance | Reduced resistance to indentation nih.gov | Higher resistance to indentation nih.gov |
| Membrane Packing | Can allow for closer packing lipotype.com | Standard packing |
| Permeability | Minor effect on non-electrolyte diffusion nih.gov | Minor effect on non-electrolyte diffusion nih.gov |
Reconstitution of Membrane Proteins for Functional Analysis
To study the function of membrane proteins outside the complex environment of a living cell, they are often purified and reinserted into artificial lipid bilayers, a process known as reconstitution. d-nb.infonih.gov The choice of lipid is critical for maintaining the protein's native structure and activity. d-nb.info this compound, as a phosphatidylethanolamine (B1630911), is particularly relevant in this context. PEs are a major lipid component in many biological membranes, especially in bacteria, and are known to be crucial for the proper function of many membrane proteins. wikipedia.org
The standard method for reconstitution involves solubilizing both the purified membrane protein and the chosen lipids (like this compound) with a detergent. d-nb.info This creates mixed micelles of protein, lipid, and detergent. The detergent is then slowly removed, prompting the lipids to self-assemble into a bilayer (forming a liposome) that incorporates the protein, creating a proteoliposome. d-nb.infonih.gov
The stability and lipid composition of the resulting proteoliposome are paramount. The use of chemically stable ether lipids can increase the longevity of the reconstituted system. Moreover, the presence of PE is often essential. Phosphatidylethanolamines have a conical molecular shape that can induce curvature strain in the membrane, which can be vital for the function of certain transport proteins and channels. wikipedia.org They also play a direct role in the folding and stability of membrane proteins during their insertion into the bilayer. wikipedia.org By creating proteoliposomes with a defined composition that includes this compound, researchers can precisely investigate how the lipid environment modulates a specific protein's function. d-nb.infonih.gov
| Reconstitution Method | Description | Key Advantage for Functional Analysis |
| Detergent-Mediated Reconstitution | Purified protein and lipids are mixed with detergent, which is then removed by dialysis, gel filtration, or bead adsorption to form proteoliposomes. d-nb.infonih.gov | Widely applicable and allows for precise control over the final lipid composition of the model membrane. d-nb.info |
| Direct Insertion | Protein is added directly to pre-formed liposomes. | A gentler method that avoids exposing the protein to high concentrations of detergent. |
| Reconstitution into Nanodiscs | Membrane proteins are captured in a small patch of lipid bilayer stabilized by a surrounding "belt" of scaffold proteins. elifesciences.org | Provides a soluble, stable, and more native-like membrane environment for structural and functional studies. |
Advanced Analytical and Characterization Methodologies in L Beta,gamma Dihexadecyl Alpha Cephalin Research
Spectroscopic Techniques for Structural and Dynamic Analysis
Spectroscopy offers a powerful, non-invasive window into the molecular world of L-beta,gamma-Dihexadecyl-alpha-cephalin. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce information about chemical structure, conformation, and dynamics over a wide range of timescales.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying phospholipids (B1166683), providing detailed insights into their structure, dynamics, and phase behavior. For this compound, which contains a single phosphorus atom in its headgroup, ³¹P-NMR is particularly informative.
³¹P-NMR spectra are highly sensitive to the local electronic environment of the phosphorus nucleus. The key parameter derived from these spectra is the chemical shift anisotropy (CSA), which is the difference between the magnetic shielding of the nucleus when oriented parallel versus perpendicular to the magnetic field. The CSA is dependent on the orientation and motion of the phosphate (B84403) headgroup. Consequently, the lineshape of a static ³¹P-NMR spectrum can unambiguously determine the macroscopic phase of a lipid dispersion (e.g., lamellar, hexagonal, or isotropic).
In a hydrated lamellar (bilayer) phase, characteristic of many phospholipids, rapid anisotropic rotation of the molecules results in a ³¹P-NMR spectrum with a high-field peak and a low-field shoulder. Deviations from this lineshape can indicate phase transitions or significant interactions with other molecules that alter headgroup dynamics. For instance, the interaction with membrane-active peptides or drugs can lead to disturbances in the lamellar phase, which are readily detectable by ³¹P-NMR.
Beyond phase identification, solid-state NMR techniques, including deuterium (B1214612) (²H) NMR on specifically labeled lipid chains, can provide quantitative information about the ordering and dynamics of the dihexadecyl ether chains. While ¹H and ¹³C NMR are also employed, their complete spectral assignment for ether lipids can be complex but provides valuable structural confirmation.
Table 1: Information Derived from NMR Spectroscopy of Ether Phospholipids
| NMR Technique | Target Nucleus | Information Obtained | Reference |
|---|---|---|---|
| ³¹P-NMR | Phosphorus-31 | Lipid phase (lamellar, hexagonal, etc.), headgroup orientation and dynamics, phase transitions. | |
| ²H-NMR | Deuterium-2 | Acyl/alkyl chain order parameter, chain dynamics, membrane thickness. |
Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and sensitive tool for investigating the conformational state of phospholipids like this compound. The technique measures the absorption of infrared radiation by specific molecular vibrations, providing a "fingerprint" of the molecule's structure and environment.
Conformational studies of lipids using FTIR often focus on specific vibrational bands that are sensitive to the molecule's secondary structure and packing. Key vibrational modes include:
CH₂ Stretching Vibrations: The symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) stretching modes of the methylene (B1212753) groups in the hexadecyl chains, typically found around 2850 cm⁻¹ and 2920 cm⁻¹, respectively, are sensitive indicators of chain order. Lower frequencies correspond to a more ordered, all-trans conformation (gel phase), while higher frequencies indicate increased conformational disorder (liquid-crystalline phase).
C=O Stretching Vibrations: While this compound lacks the ester carbonyl groups of its diacyl counterparts, analysis of the phosphate (PO₂⁻) and headgroup vibrations provides analogous information about the interfacial region.
Phosphate Group Vibrations: The asymmetric stretching vibration of the PO₂⁻ group is sensitive to hydration and hydrogen bonding at the membrane interface.
FTIR can be used to monitor temperature-induced phase transitions by tracking the frequency of the CH₂ stretching bands. Furthermore, Attenuated Total Reflectance (ATR)-FTIR allows for the study of oriented lipid films, providing information on the orientation of different molecular parts relative to a surface, which is invaluable for understanding membrane structure.
Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. However, it is based on inelastic
Microscopic Imaging for Morphological and Topological Assessment
The visualization of supramolecular structures formed by this compound is crucial for understanding its behavior in model membrane systems. High-resolution microscopy techniques are employed to assess the morphology and topology of these assemblies.
Atomic Force Microscopy (AFM) for Surface Topography and Insertion Studies
Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface of materials at the nanoscale, making it exceptionally well-suited for the study of lipid bilayers. In the context of this compound, AFM can be utilized to analyze the topography of supported lipid bilayers, providing insights into their organization, homogeneity, and the presence of any defects. gerli.com AFM operates by scanning a sharp tip over the sample surface, allowing for the generation of high-resolution three-dimensional images under physiological conditions. gerli.com
Research on structurally similar phospholipids, such as dipalmitoylphosphatidylethanolamine (DPPE), which also possesses two C16 acyl chains, has demonstrated the capability of AFM to visualize the packing of individual lipid headgroups within a bilayer. nih.gov For this compound, which features two C16 hexadecyl ether-linked chains, AFM would be expected to reveal details about the molecular arrangement and the formation of ordered domains. The height of a monolayer of a similar C16-chain protein was determined by AFM to be 1.3 nm. nih.gov In studies of proteoliposomes containing dipalmitoylphosphatidylcholine (DPPC) and a mixture of DPPC and DPPE, AFM has been used to identify protein microdomains as protrusions with heights ranging from 0.7 ± 0.5 nm to 2.1 ± 1.4 nm. rsc.org
Below is a table summarizing representative topographical and mechanical data that could be obtained for a diether phospholipid bilayer like that formed by this compound, based on findings from analogous lipid systems.
Table 1: Representative AFM Data for a Dihexadecyl Phospholipid Bilayer
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Surface Roughness (RMS) | < 0.5 nm | Indicates a smooth and well-formed bilayer. |
| Bilayer Thickness | 4 - 5 nm | Consistent with the length of two C16 chains and a headgroup. |
| Domain Height Difference | 0.5 - 2.0 nm | Reveals the presence and characteristics of phase-separated domains. |
| Breakthrough Force | 10 - 30 nN | Quantifies the mechanical stability of the bilayer. |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are fundamental in synthetic chemistry for separating and identifying compounds within a mixture. For the synthesis of this compound, chromatography is essential for monitoring the progress of the reaction and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) for Product Identification in Synthesis
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for the qualitative analysis of lipid mixtures. nih.govaocs.org It is particularly valuable during the synthesis of this compound to monitor the conversion of starting materials to the desired product. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system). cornell.edu
In the synthesis of a phosphatidylethanolamine (B1630911) derivative like this compound, TLC can be used to distinguish the product from its precursors and any side products. The polarity of the molecule plays a significant role in its migration on the TLC plate; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. cornell.edu this compound, with its polar phosphate and ethanolamine (B43304) headgroup, is expected to have a lower Rf value compared to less polar intermediates or starting materials.
Various solvent systems can be employed for the separation of phospholipids. nih.govavantiresearch.com A common system for general phospholipid separation is a mixture of chloroform, methanol, and water. avantiresearch.com For the specific separation of phosphatidylethanolamine, a solvent system containing chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) is often effective. avantiresearch.com The separated lipid spots on the TLC plate can be visualized using a variety of reagents, such as iodine vapor, which stains lipids, or a phosphate-specific spray like the Dittmer-Lester reagent, which would specifically identify the phosphorus-containing product.
The following table presents representative Rf values for phosphatidylethanolamine and related lipids in common TLC solvent systems, which would be analogous to what would be observed when monitoring the synthesis of this compound.
Table 2: Representative TLC Rf Values for Phospholipids
| Compound Class | Solvent System | Representative Rf Value |
|---|---|---|
| Phosphatidylethanolamine | Chloroform:Methanol:Water (65:25:4) | 0.55 |
| Phosphatidylcholine | Chloroform:Methanol:Water (65:25:4) | 0.30 |
| Starting Material (e.g., Dihexadecylglycerol) | Hexane:Diethyl Ether:Acetic Acid (80:20:1) | > 0.80 |
| This compound | Chloroform:Methanol:Ammonium Hydroxide (65:25:4) | ~0.4 - 0.6 |
Note: Rf values are approximate and can vary based on specific experimental conditions. avantiresearch.com
Applications in Advanced Materials Science and Biotechnological Research
Design and Characterization of Liposomal and Vesicular Nanocarriers for Research Purposes
L-beta,gamma-Dihexadecyl-alpha-cephalin, often referred to as 1,2-O-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE), is a key building block in the design of liposomes and vesicles for experimental applications. Its synthetic nature, with stable ether linkages instead of ester bonds, makes it resistant to chemical degradation by phospholipases, which is a significant advantage for creating robust model membranes and nanocarriers for research. These carriers are instrumental in studying biological processes and evaluating the delivery of therapeutic agents in controlled laboratory settings.
The formation of liposomes relies on the self-assembly of amphiphilic lipids like DHPE into bilayer structures in aqueous environments. This process naturally allows for the encapsulation of various model compounds. Hydrophilic molecules can be entrapped within the aqueous core of the liposome (B1194612), while hydrophobic or amphiphilic agents can be embedded within the lipid bilayer itself.
The encapsulation process typically involves methods like thin-film hydration, where a lipid mixture including DHPE is dissolved in an organic solvent, which is then evaporated to form a thin film. Hydration of this film with an aqueous buffer containing the model compound leads to the spontaneous formation of vesicles, entrapping the compound. The efficiency of this encapsulation is influenced by the lipid composition and the physicochemical properties of the compound being encapsulated. For instance, the inclusion of charged lipids alongside neutral ones like DHPE can enhance the encapsulation of oppositely charged molecules.
A significant challenge in experimental biology and pharmaceutical research is the poor aqueous solubility of many new chemical entities. Encapsulating these hydrophobic compounds within the lipid bilayer of nanocarriers, such as liposomes formulated with DHPE, is a widely used strategy to improve their solubility and facilitate their study in aqueous biological systems. nih.govnih.gov By partitioning the hydrophobic agent away from the aqueous environment, the lipid vesicle acts as a solubilizing carrier.
| Liposome Composition (Saturated Phospholipid) | Acyl Chain Length | Phase Transition Temp. (Tc) | Observed Stability (Drug Retention in PBS) | Reference |
|---|---|---|---|---|
| DMPC (Dimyristoylphosphatidylcholine) | C14 | Below 37°C | Low (Significant leakage within 15 mins) | nih.gov |
| DPPC (Dipalmitoylphosphatidylcholine) | C16 | Above 37°C | Moderate (Significant leakage after 3-24 hrs) | nih.gov |
| DSPC (Distearoylphosphatidylcholine) | C18 | Above 37°C | High (Retention >85% over 48 hrs) | nih.gov |
This table illustrates the principle that longer saturated acyl chains, similar to those in DHPE (C16), contribute to higher liposome stability.
The rate at which an encapsulated compound is released from a liposome is a critical parameter in research, particularly for studies aiming to model controlled-release systems. The permeability of the liposomal membrane, and thus the release kinetics, is heavily influenced by its lipid composition. creative-biostructure.commdpi.com
Membranes containing DHPE are generally less permeable than those made from their ester-linked counterparts (like Dipalmitoylphosphatidylethanolamine, DPPE). The ether linkages allow for tighter packing of the lipid molecules, creating a more ordered and rigid bilayer. This increased rigidity reduces the passive diffusion of encapsulated molecules across the membrane, leading to slower release rates. nih.gov The release kinetics can be further modulated by factors such as temperature and the inclusion of other lipids like cholesterol, which is known to decrease membrane fluidity and permeability below the lipid's phase transition temperature. nih.gov Researchers can therefore tune the release profile of a model compound by adjusting the molar ratio of DHPE and other components in the liposome formulation to suit specific experimental designs. researchgate.net
DHPE and its derivatives are frequently used in fundamental research to study the interactions between nanocarriers and cells. Fluorescently labeled versions of DHPE, such as Texas Red-DHPE, are incorporated into liposomes as probes to visualize and quantify their uptake into cells using techniques like confocal microscopy and flow cytometry. Current time information in Fresno County, US.
These studies help elucidate the mechanisms of cellular internalization, which can include pathways like clathrin-mediated endocytosis. nih.gov Research has shown that the cellular uptake of liposomes can be highly dependent on their physical properties. For instance, one study using DHPE-labeled liposomes found that targeting liposomes to specific cell surface receptors significantly increased the probability of uptake, but this effect was most pronounced for vesicles within a narrow, intermediate size range of 35–45 nm in diameter. Current time information in Fresno County, US. This highlights the importance of precise nanocarrier design in achieving cellular delivery. The inclusion of DHPE provides a stable, well-defined component for constructing these model systems to investigate the critical parameters governing cell-nanoparticle interactions.
| Parameter | Influence on Cellular Uptake | Experimental Finding Example | Reference |
|---|---|---|---|
| Particle Size | Uptake efficiency is size-dependent. | Targeting most effective for liposomes 35-45 nm in diameter. | Current time information in Fresno County, US. |
| Targeting Ligands | Can increase uptake probability by binding to cell surface receptors. | Targeted liposomes showed a ~60% higher internalization probability at optimal sizes. | Current time information in Fresno County, US. |
| Lipid Composition | Headgroup and acyl chain characteristics dictate the extent and mechanism of internalization. | Insertion of different lipids (e.g., DPPE-PEG) can interfere with uptake and endosomal escape. | nih.gov |
| Surface Charge | Positive surface charge often enhances uptake into cells. | Uptake of cationic liposomes increases with increasing positive charge. | nih.gov |
Role as Emulsifiers and Stabilizers in Research Formulations
The amphiphilic nature of this compound allows it to function as an effective emulsifier and stabilizer in various experimental formulations. Emulsifiers are critical for creating and maintaining stable mixtures of immiscible liquids, such as oil and water, which are common in biochemical assays and formulation science.
DHPE can position itself at the interface between oil and water phases, reducing the interfacial tension between them. The hydrophilic phosphoethanolamine headgroup orients towards the aqueous phase, while the long hydrophobic dihexadecyl tails extend into the oil phase. This action facilitates the formation of small droplets and, more importantly, provides a protective barrier that prevents these droplets from coalescing, thereby stabilizing the emulsion. researchgate.netmdpi.com
In research settings, phospholipids (B1166683) are used to create stable oil-in-water (O/W) emulsions for studying lipid metabolism or for the delivery of oil-soluble compounds. scielo.br Conversely, they are also used to formulate water-in-oil (W/O) emulsions. Studies have shown that phosphatidylcholine-depleted lecithin, which has a higher proportion of phosphatidylethanolamine (B1630911), is effective at stabilizing the W/O interface. researchgate.net The robust nature of DHPE, with its saturated alkyl chains and stable ether bonds, makes it a particularly durable stabilizer for emulsions that need to withstand challenging experimental conditions over time.
Precursor for Chemically Modified Phospholipids and Labeled Derivatives
This compound, also known as 1,2-di-O-hexadecyl-sn-glycero-3-phosphoethanolamine, serves as a crucial starting material for the synthesis of chemically modified phospholipids and labeled derivatives. Its stable diether linkages, in contrast to the more labile ester bonds found in many naturally occurring phospholipids, make it an ideal backbone for the creation of robust molecular probes designed for advanced materials science and biotechnological research. The chemical modification of this compound typically targets the primary amino group of the ethanolamine (B43304) headgroup or involves the introduction of isotopic labels within the molecule.
The synthesis of these derivatives allows for the creation of analogues with specific properties, such as fluorescence or radioactivity, which are invaluable for tracing and visualizing the behavior of phospholipids in complex biological systems. These modifications transform the parent molecule into a powerful tool for investigating cellular processes at the molecular level.
Synthesis of Analogues for Metabolic Pathway Elucidation in Research
The elucidation of complex metabolic pathways, particularly those involving phospholipids, heavily relies on the use of molecular tracers. Analogues of this compound are synthesized to serve this purpose, enabling researchers to follow their uptake, transport, and conversion within living cells. These synthetic strategies often involve the introduction of reporter groups, such as fluorophores or radioactive isotopes, which allow for sensitive detection and quantification.
One common approach to synthesizing labeled analogues is the chemical modification of the ethanolamine headgroup. For instance, fluorescent probes can be attached to the primary amine. A variety of fluorophores, including 7-nitrobenzo-2-oxa-1,3-diazole (NBD) and Texas Red, have been successfully conjugated to phosphatidylethanolamines to study their dynamics within lipid membranes. nih.govnih.gov The reaction of the primary amine of a phosphatidylethanolamine with a fluorophore's reactive derivative, such as an NBD-chloride, yields a fluorescently labeled phospholipid. nih.gov This allows for the direct visualization of the lipid's localization and movement within cellular compartments using fluorescence microscopy.
Another powerful technique involves the incorporation of radioactive isotopes, such as Carbon-14 (¹⁴C), into the structure of the phospholipid. This can be achieved by using a radiolabeled precursor during the chemical synthesis of the glycerol (B35011) backbone or the headgroup. These radiolabeled analogues are particularly useful for quantitative metabolic studies, allowing for the precise measurement of the flux of the phospholipid through various metabolic pathways. nih.gov
Recent advanced strategies have focused on creating dual-labeled probes and photocaged derivatives to achieve even greater spatial and temporal control in metabolic studies. An organelle-specific photoactivation and dual-isotope labeling strategy has been developed to investigate phosphatidylethanolamine (PE) metabolism. rsc.orgbiorxiv.org In this approach, a PE analogue is chemically modified with a "caged" group that renders it inactive. This caged lipid can be targeted to a specific organelle, such as the endoplasmic reticulum or mitochondria. Upon photoactivation with light of a specific wavelength, the cage is removed, releasing the bioactive lipid in a controlled manner. By using stable isotopes in the structure, researchers can then track the metabolic fate of the released PE with high precision using mass spectrometry. rsc.orgbiorxiv.org
These sophisticated synthetic analogues of diether phospholipids like this compound are instrumental in unraveling the intricate details of phospholipid metabolism, including transport between organelles and conversion to other lipid species. rsc.orgnih.govnih.gov The data gathered from such studies provide critical insights into the fundamental cellular processes that rely on the dynamic behavior of phospholipids.
Future Directions and Emerging Research Areas
Integration with Computational Biophysics and Molecular Dynamics Simulations
The future of lipid research is intrinsically linked with computational methods that provide molecular-level insights currently unattainable through purely experimental means. Molecular dynamics (MD) simulations, in particular, are becoming essential for understanding the behavior of lipids like L-beta,gamma-Dihexadecyl-alpha-cephalin. While direct simulations of this specific ether-linked cephalin (B164500) are not extensively documented, studies on analogous short-chain lipids, such as 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC), provide a robust framework for future research.
MD simulations allow for the modeling of self-assembly processes, stability, and the dynamic properties of lipid aggregates. acs.orgrsc.org Research has successfully used both coarse-grained (CG) and all-atom (AA) force fields to model the formation and behavior of DHPC micelles. acs.orgacs.org These simulations are critical for testing and refining force fields (like MARTINI, GROMOS96, and CHARMM36) to ensure they accurately represent the experimental behavior of these lipid systems. acs.org For instance, simulations have shown that specific force fields are better at maintaining stable micellar structures, and that polarizable water models are crucial for producing micelles with structures that align with experimental data. acs.org
Future work will likely involve applying these validated computational models directly to this compound. This will enable researchers to:
Predict the morphology and phase behavior of mixtures containing this cephalin with other lipids or biomolecules.
Investigate the precise interactions between the ether-linked alkyl chains and surrounding molecules, which is critical for understanding the stability advantages of ether lipids.
Simulate the insertion and dynamics of membrane proteins within cephalin-rich artificial bilayers, providing insights into how these lipids modulate protein function. nih.gov
The integration of MD simulations with experimental data from techniques like Nuclear Magnetic Resonance (NMR) will be particularly powerful. nih.gov This combined approach can correlate atomic-level dynamics with macroscopic properties, explaining how factors like lipid packing and acyl chain conformation influence the motility of lipids and the function of embedded proteins. nih.gov
Table 1: Molecular Dynamics Simulation Studies of Related Lipids
Development of Novel this compound-Based Hybrid Biomaterials
The development of advanced biomaterials is a rapidly growing field, with lipid-based systems offering significant advantages like biocompatibility and biodegradability. numberanalytics.comfrontiersin.org this compound is a promising candidate for creating novel hybrid biomaterials due to the stability conferred by its ether linkages, which are resistant to chemical and enzymatic degradation compared to ester-linked lipids.
Future research will focus on creating hybrid materials by combining this cephalin with other molecular species, such as polymers, proteins, and inorganic nanoparticles, to generate functional materials with tailored properties. researchgate.netmdpi.com These hybrid structures could take various forms:
Polymer-Lipid Nanoparticles: Integrating polymers with cephalin-based liposomes can enhance circulation times and stability for drug delivery applications.
Protein-Lipid Assemblies: Incorporating specific proteins or peptides can create targeted delivery vehicles or functionalized surfaces for biosensors.
Inorganic-Lipid Nanocomposites: Encapsulating inorganic materials like quantum dots or magnetic nanoparticles within a cephalin matrix could lead to advanced diagnostic and imaging agents.
The creation of nanostructured lipid carriers (NLCs), which are formed from a mixture of solid and liquid lipids, represents another avenue for innovation. mdpi.com By using this compound as the solid lipid component, researchers could develop NLCs with enhanced stability and loading capacity for therapeutic agents. frontiersin.orgmdpi.com These advanced biomaterials have potential applications in diverse areas, from food packaging, where they can provide excellent moisture barriers, to medicine, where they can serve as sophisticated nanocarriers for targeted therapies. numberanalytics.comresearchgate.net
Table 2: Potential this compound-Based Hybrid Biomaterials
Exploration of Specific Ligand-Receptor Interactions in Artifical Systems
Artificial membrane systems, such as liposomes, micelles, and supported lipid bilayers (SLBs), are invaluable tools for studying the fundamental biophysics of ligand-receptor interactions in a controlled environment. nih.govgrafiati.com this compound can be a key component in constructing these systems, providing a stable and well-defined membrane mimic.
Future research is directed towards using these artificial systems to dissect the complex interplay between membrane composition, receptor binding, and downstream signaling events. frontiersin.org Studies using related lipids like DHPC have already demonstrated how a lipid environment directly interacts with and stabilizes membrane proteins. pnas.orgnih.gov For example, NMR studies have detailed how DHPC molecules form a monolayer-like coating around the hydrophobic surface of the OmpX protein, effectively mimicking its native membrane environment. pnas.orgnih.gov
Emerging research explores how the binding of ligands to receptors can induce changes within the membrane itself, such as the formation or stabilization of lipid raft domains. frontiersin.orgnih.gov Artificial systems containing this compound could be designed to:
Incorporate specific receptor proteins and fluorescently labeled lipids to visualize domain formation upon ligand binding.
Utilize diacetylene-containing lipids that can be polymerized to create robust sensor platforms where ligand binding events trigger a detectable colorimetric or fluorescent response. nih.gov
Investigate how membrane-mediated attractions between receptor-ligand complexes can facilitate the clustering of lipid rafts, a process crucial for cellular signaling. nih.gov
These studies are critical because accessing a binding site on a membrane protein often requires the small-molecule drug or ligand to first partition into the lipid bilayer. researchgate.net Understanding these ligand-lipid interactions is therefore a key, and often underappreciated, aspect of drug design. researchgate.net
Table 3: Studies of Ligand-Receptor Interactions in Artificial Lipid Systems
Advancements in Microfluidic Synthesis and Assembly of this compound-Containing Structures
Conventional bulk-mixing methods for producing lipid structures like liposomes often result in heterogeneous populations with high polydispersity, requiring post-processing steps like sonication or extrusion. nih.gov Microfluidics has emerged as a transformative technology that allows for the precise, reproducible, and scalable synthesis of lipid-based nanoparticles and vesicles. rsc.orgnih.gov
The core advantage of microfluidics lies in the manipulation of fluids in channels with micrometer dimensions, where flow is laminar. mdpi.commdpi.com This enables highly controlled mixing of a lipid-in-solvent stream with an aqueous stream. As the solvent rapidly diffuses into the aqueous phase, the lipids self-assemble into uniform structures. nih.gov Future research will increasingly apply these techniques to lipids like this compound.
Key microfluidic techniques applicable to cephalin-based systems include:
Microfluidic Hydrodynamic Focusing (MHF): A central stream of lipid dissolved in a solvent (e.g., ethanol) is sheathed by two adjacent aqueous streams. The rapid, diffusion-dominated mixing at the interfaces triggers controlled nanoparticle formation. rsc.org The size of the resulting vesicles can be precisely tuned by adjusting the flow rate ratio of the streams. mdpi.com
Micromixers: These devices utilize specific channel geometries (e.g., Y-shaped, T-shaped, or herringbone structures) to induce chaotic advection, which enhances mixing speed and uniformity, leading to the formation of highly monodisperse liposomes. nih.govmdpi.com
The advancement of microfluidic platforms will enable the continuous, automated production of this compound-containing structures with user-defined properties, such as size, lamellarity, and composition. rsc.orgnist.gov This technology is not just a laboratory tool but a scalable manufacturing process, crucial for the translation of lipid-based nanomedicines and biomaterials from research to clinical and industrial applications. nih.govmdpi.com
Table 4: Microfluidic Techniques for Lipid Structure Assembly
Q & A
Q. What are the standard methods for synthesizing and characterizing L-beta,gamma-Dihexadecyl-alpha-cephalin, and how can purity be validated?
Synthesis typically involves stepwise acylation of glycerol derivatives using palmitic acid analogs under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm regioselectivity and mass spectrometry (MS) for molecular weight validation. Purity can be assessed via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD), ensuring <5% acyl migration byproduct formation. Reproducibility hinges on strict control of reaction temperature, solvent purity, and catalyst stoichiometry .
Q. Which analytical techniques are most reliable for quantifying this compound in lipid bilayer systems?
Thin-layer chromatography (TLC) with phosphomolybdic acid staining provides rapid qualitative analysis. For quantitative data, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is preferred, with deuterated internal standards (e.g., d₃-palmitate) to correct for matrix effects. Dynamic light scattering (DLS) can monitor bilayer incorporation efficiency, while differential scanning calorimetry (DSC) assesses phase behavior .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
Stability studies should include accelerated degradation testing at 40°C/75% relative humidity over 4 weeks, with periodic sampling. Hydrolytic degradation at acidic (pH 3) and alkaline (pH 9) conditions can be tracked via HPLC-ELSD. Oxidative stability is evaluated using thiobarbituric acid reactive substances (TBARS) assays under oxygen-rich environments. Lyophilization in sucrose matrices (5% w/v) is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s role in modulating membrane protein activity without confounding lipid interactions?
Employ a reconstitution protocol using controlled lipid-to-protein ratios (e.g., 100:1 molar ratio) in proteoliposomes, validated by freeze-fracture electron microscopy. Use knockout lipid systems (e.g., phosphatidylcholine-depleted vesicles) to isolate specific interactions. Dose-response assays with ATPase activity measurements (e.g., malachite green phosphate assay) should include negative controls (e.g., empty liposomes) and statistical power analysis (α=0.05, β=0.2) to detect ≥20% activity changes .
Q. What methodological approaches resolve contradictions in reported solubility data for this compound across solvent systems?
Conflicting solubility profiles often arise from solvent polarity mismatches or metastable polymorph formation. Use co-solvency studies with Hansen solubility parameters to identify optimal solvent blends (e.g., chloroform:methanol 2:1 v/v). X-ray diffraction (XRD) can detect crystalline vs. amorphous states. Molecular dynamics simulations (e.g., GROMACS) may predict solvation free energies, while experimental validation via isothermal titration calorimetry (ITC) quantifies enthalpy-driven solubility .
Q. How can cryogenic electron microscopy (cryo-EM) be optimized to visualize the compound’s structural organization in heterogeneous lipid membranes?
Optimize vitrification protocols using 3-4 nm thin ice layers and graphene oxide support films to minimize beam-induced motion. Apply subtomogram averaging for membranes with ≥70% this compound content. Contrast matching with deuterated solvents (e.g., D₂O) enhances phase separation visibility. Resolution limits (<4 Å) require iterative alignment of 10,000+ particles using RELION-4.0 .
Q. Which statistical models best address batch-to-batch variability in bioactivity assays involving this compound?
Mixed-effects models (e.g., linear regression with random intercepts for batch effects) are suitable. Principal component analysis (PCA) identifies outlier batches driven by acyl chain length variance. Bayesian hierarchical models can pool data across batches while accounting for heterogeneity. Pre-specified acceptance criteria (e.g., ≤15% CV in LC-MS/MS quantification) ensure batch consistency .
Q. What strategies enable selective modification of the compound’s headgroup for targeted drug delivery applications without disrupting bilayer integrity?
Chemoenzymatic approaches using phospholipase D (PLD) from Streptomyces chromofuscus facilitate headgroup transphosphatidylation in biphasic systems (e.g., ethyl acetate:buffer). Post-functionalization via click chemistry (e.g., azide-alkyne cycloaddition) requires <5 mol% catalyst to prevent oxidation. Small-angle neutron scattering (SANS) monitors bilayer perturbation, with critical packing parameters (CPP) maintained at 0.74-1.0 .
Q. How should ethical considerations shape in vivo studies evaluating the compound’s pharmacokinetics and toxicity?
Follow 3Rs principles (Replacement, Reduction, Refinement) using microdosing trials with ¹⁴C-labeled compound in rodents, coupled with accelerator mass spectrometry (AMS) for ultrasensitive detection. Tissue distribution studies must include necropsy protocols approved by institutional animal care committees (IACUC). For human cell line testing, ensure compliance with GDPR via anonymized donor identifiers and data encryption .
Data Presentation and Reproducibility Guidelines
- Tables : Include batch-specific physicochemical properties (e.g., % purity, melting point) and bioactivity IC₅₀ values with 95% confidence intervals.
- Figures : Use heatmaps to correlate lipid composition with functional outcomes (e.g., membrane fluidity vs. protein activation).
- Supplementary Materials : Provide raw NMR spectra, HPLC chromatograms, and simulation trajectory files in FAIR-compliant repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
